

Application Notes and Protocols for Atto 590 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful conjugation of **Atto 590 NHS ester** to antibodies. Atto 590 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. [1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 590 reacts efficiently with primary amines on proteins, such as the side chains of lysine residues, to form stable amide bonds.[1]

Core Principles of Labeling

The labeling reaction's success hinges on the nucleophilic attack of unprotonated primary amine groups on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly pH-dependent, with an optimal range of pH 8.0 to 9.0.[4] A pH of 8.3 is often recommended as a good compromise to ensure a sufficient concentration of reactive unprotonated amines while minimizing the hydrolysis of the NHS ester, a competing side reaction that increases with pH.

Quantitative Data Summary

For reproducible and optimal labeling, key quantitative parameters should be considered. The following tables summarize the critical data points for the **Atto 590 NHS ester** antibody labeling protocol.

Table 1: Recommended Reagent Concentrations and Ratios

Parameter	Recommended Value	Notes
Antibody Concentration	> 2 mg/mL	Lower concentrations can decrease labeling efficiency.
Atto 590 NHS Ester Stock Solution	1-10 mg/mL in anhydrous, amine-free DMSO or DMF	Should be prepared fresh immediately before use to avoid hydrolysis.
Molar Ratio of Dye:Antibody	2:1 to 20:1	The optimal ratio depends on the antibody and desired degree of substitution (DOS). A 10:1 ratio is a good starting point.

Table 2: Reaction Conditions

Parameter	Recommended Condition	Notes
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.3)	Buffering is crucial for maintaining the optimal pH for the reaction.
Incubation Temperature	Room Temperature	
Incubation Time	30 - 60 minutes or up to 18 hours	For Atto 590-NHS, an extended incubation of 18 hours at room temperature is recommended for reaction completion.

Table 3: Key Spectroscopic Data for Atto 590

Parameter	Value
Maximum Absorption (λ_{abs})	593 nm
Maximum Emission (λ_{fl})	622 nm
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$
Correction Factor at 280 nm (CF280)	0.43

Experimental Protocols

This section details the step-by-step methodology for labeling antibodies with **Atto 590 NHS ester**.

Materials

- Antibody of interest (in an amine-free buffer)
- **Atto 590 NHS ester**
- Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or other suitable amine-free buffer)
- Purification Column: Sephadex G-25 or equivalent gel filtration column
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for antibody labeling with **Atto 590 NHS ester**.

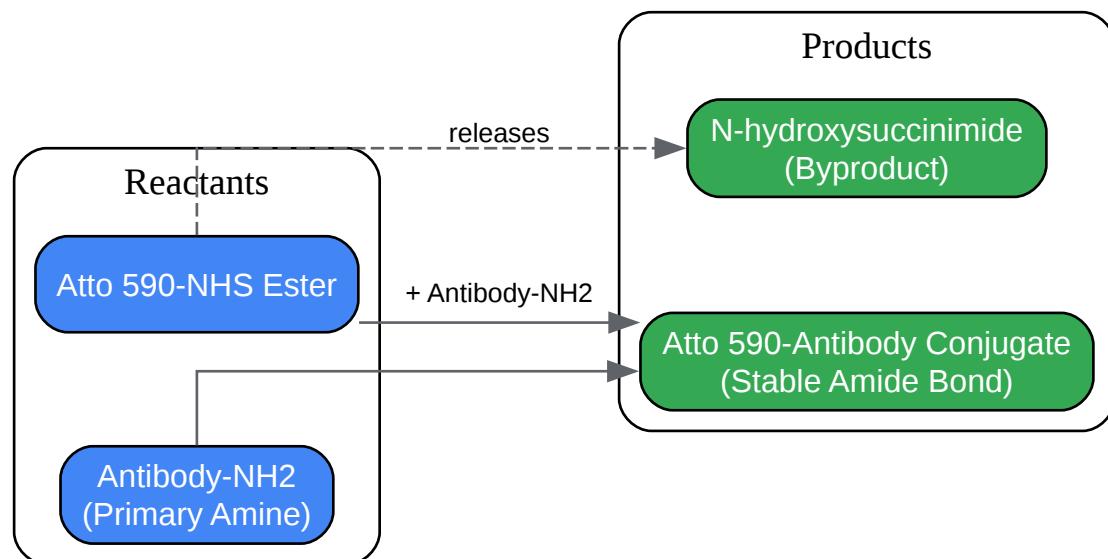
Step-by-Step Protocol

- Preparation of Antibody Solution:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS, MES, HEPES). If the buffer contains primary amines like Tris, the antibody must be dialyzed against an appropriate buffer such as PBS.
 - Adjust the antibody concentration to be at least 2 mg/mL.
 - For the labeling reaction, adjust the pH of the antibody solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer.
- Preparation of **Atto 590 NHS Ester** Stock Solution:
 - Immediately before starting the conjugation, dissolve the **Atto 590 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.
 - Vortex the solution until the dye is completely dissolved.
- Conjugation Reaction:

- Add the appropriate volume of the **Atto 590 NHS ester** stock solution to the antibody solution. A starting molar excess of 10:1 (dye:antibody) is recommended. The optimal ratio may need to be determined empirically and can range from 2:1 to 20:1.
- Mix the reaction gently and incubate at room temperature, protected from light. For **Atto 590 NHS ester**, a recommended incubation time is up to 18 hours to ensure the reaction goes to completion. Shorter incubation times of 30-60 minutes can also be used.
- Purification of the Labeled Antibody:
 - Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. The column size should be appropriate for the volume of the reaction mixture.
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Carefully apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The free, unreacted dye will move slower down the column.
 - Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody

To determine the concentration of the antibody and the degree of labeling (DOS), measure the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).


Calculations:

- Concentration of Atto 590 (M):
 - $$[\text{Atto 590}] = A_{593} / \epsilon_{\text{max}}$$
 - Where A_{593} is the absorbance at 593 nm and ϵ_{max} is the molar extinction coefficient of Atto 590 ($120,000 \text{ M}^{-1} \text{ cm}^{-1}$).
- Corrected Absorbance at 280 nm:

- $A_{280_corrected} = A_{280} - (A_{593} * CF_{280})$
- Where A_{280} is the measured absorbance at 280 nm and CF_{280} is the correction factor for Atto 590 at 280 nm (0.43).
- Concentration of Antibody (M):
 - $[\text{Antibody}] = A_{280_corrected} / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., for IgG, $\sim 210,000 \text{ M}^{-1} \text{ cm}^{-1}$).
- Degree of Substitution (DOS):
 - $\text{DOS} = [\text{Atto 590}] / [\text{Antibody}]$
 - The optimal DOS for most antibodies is typically between 2 and 10.

Signaling Pathway Diagram

The chemical reaction between the **Atto 590 NHS ester** and a primary amine on the antibody is a direct covalent conjugation and does not involve a biological signaling pathway. The diagram below illustrates the chemical transformation.

[Click to download full resolution via product page](#)

Caption: Chemical reaction of **Atto 590 NHS ester** with a primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atto 590 NHS ester BioReagent, fluorescence, =60 coupling to amines 670269-33-7 [sigmaaldrich.com]
- 4. atto-tec.com [atto-tec.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Atto 590 NHS Ester Antibody Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1515295#atto-590-nhs-ester-antibody-labeling-protocol\]](https://www.benchchem.com/product/b1515295#atto-590-nhs-ester-antibody-labeling-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com